molecular formula C30H21NO9 B14421408 Fredericamycin A CAS No. 80455-68-1

Fredericamycin A

Cat. No.: B14421408
CAS No.: 80455-68-1
M. Wt: 539.5 g/mol
InChI Key: NJLAGDPRCAPJIF-MHSJTTIKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fredericamycin A involves several key steps, including the construction of its multicyclic isoquinoline scaffold. One approach starts with pyridines reacting with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions . Another method involves the use of ribosome engineering and response surface methodology to activate cryptic gene clusters in Streptomyces somaliensis, leading to the production of this compound .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Streptomyces. Optimization of fermentation conditions, such as medium composition and fermentation time, can significantly enhance the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Fredericamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the catalytic activity of DNA topoisomerases I and II, which are enzymes involved in DNA metabolism .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include borane catalysts, ceric ammonium nitrate, and sodium hydroxide. Reaction conditions often involve the use of organic solvents such as dichloromethane and methanol .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives with modified side chains and functional groups. These derivatives often exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Fredericamycin A is structurally related to other compounds in the fredericamycin family, including Fredericamycin B, C, and C2. These compounds share similar biological activities but differ in their side chains and substitution patterns . Compared to other antitumor agents, this compound is unique due to its ability to inhibit both DNA topoisomerases I and II and its effects on mitochondrial function .

Conclusion

This compound is a remarkable compound with diverse biological activities and significant potential in scientific research and medical applications. Its unique structure and multifaceted mechanism of action make it a valuable subject of study in the fields of chemistry, biology, and medicine.

Properties

CAS No.

80455-68-1

Molecular Formula

C30H21NO9

Molecular Weight

539.5 g/mol

IUPAC Name

(8S)-1',3',9-trihydroxy-6'-methoxy-3-[(1E,3E)-penta-1,3-dienyl]spiro[6,7-dihydro-2H-cyclopenta[g]isoquinoline-8,2'-cyclopenta[b]naphthalene]-1,4',5',8',9'-pentone

InChI

InChI=1S/C30H21NO9/c1-3-4-5-6-14-10-13-9-12-7-8-30(22(12)26(36)17(13)29(39)31-14)27(37)20-21(28(30)38)25(35)19-18(24(20)34)15(32)11-16(40-2)23(19)33/h3-6,9-11,36-38H,7-8H2,1-2H3,(H,31,39)/b4-3+,6-5+/t30-/m0/s1

InChI Key

NJLAGDPRCAPJIF-MHSJTTIKSA-N

Isomeric SMILES

C/C=C/C=C/C1=CC2=CC3=C(C(=C2C(=O)N1)O)[C@@]4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O

Canonical SMILES

CC=CC=CC1=CC2=CC3=C(C(=C2C(=O)N1)O)C4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O

Origin of Product

United States

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